Phosphinic acid, ethenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of hypophosphorous acid with acetylene under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Another method involves the hydrolysis of vinylphosphonates, which can be prepared by the reaction of vinyl halides with phosphites. The hydrolysis process is usually carried out under acidic or basic conditions to yield vinylphosphinic acid.
Industrial Production Methods
In industrial settings, the production of vinylphosphinic acid often involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of catalysts, reaction temperatures, and pressures are carefully controlled to ensure efficient production. Additionally, purification steps such as distillation or crystallization may be employed to obtain high-purity vinylphosphinic acid.
Chemical Reactions Analysis
Types of Reactions
Vinylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphoric acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert vinylphosphinic acid to phosphines or other reduced phosphorus compounds.
Substitution: The vinyl group in vinylphosphinic acid can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can react with the vinyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphoric acids, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Vinylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organophosphorus compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: Vinylphosphinic acid is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which vinylphosphinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The vinyl group allows the compound to participate in various chemical reactions, while the phosphorus atom can form strong bonds with other elements, enhancing its reactivity and stability. These interactions can modulate biological pathways and processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: Similar to vinylphosphinic acid but lacks the vinyl group. It is widely used in various applications, including agriculture and medicine.
Phosphoric Acid: Contains three hydroxyl groups and is a common industrial chemical used in fertilizers, food additives, and cleaning agents.
Hypophosphorous Acid: Known for its reducing properties and used in chemical synthesis and as a stabilizer.
Uniqueness
Vinylphosphinic acid is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity compared to other phosphorus-containing acids. This uniqueness makes it valuable for specific applications where its reactivity and stability are advantageous.
Properties
CAS No. |
44209-17-8 |
---|---|
Molecular Formula |
C2H4O2P+ |
Molecular Weight |
91.03 g/mol |
IUPAC Name |
ethenyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H3O2P/c1-2-5(3)4/h2H,1H2/p+1 |
InChI Key |
BXMMPMNYATZWRA-UHFFFAOYSA-O |
Canonical SMILES |
C=C[P+](=O)O |
Origin of Product |
United States |
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